1-[4-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone
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Overview
Description
1-[4-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization gives the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
1-[4-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-[4-[(2,3-Dichlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone
- 1-[4-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone
- 1-[4-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]phenyl]propanone
Uniqueness
1-[4-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone is unique due to its specific substitution pattern and the presence of the ethanone group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[4-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O/c1-14(24)16-3-5-17(6-4-16)23-10-8-22(9-11-23)13-15-2-7-18(20)19(21)12-15/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGHTACBHPYRDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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